

A Comparative Guide to MDM2/MDMX Inhibitors: Unlocking the p53 Axis

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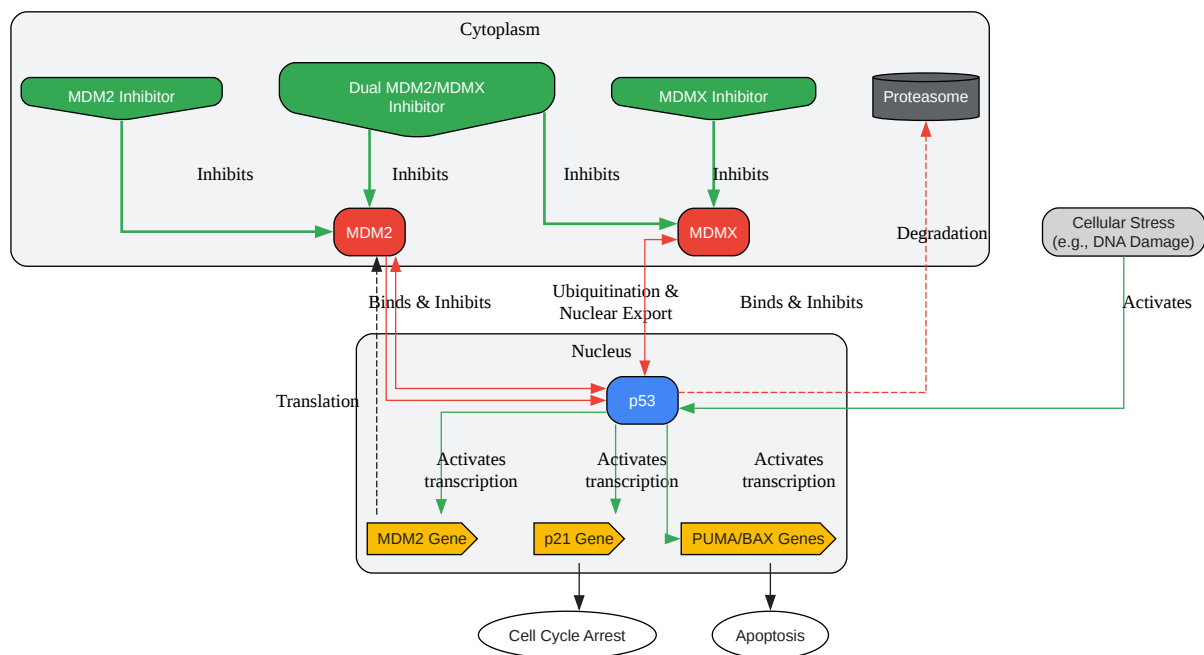
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX) inhibitors, key regulators of the p53 tumor suppressor pathway. By summarizing preclinical and clinical data, this guide aims to facilitate informed decisions in the development of novel cancer therapeutics.

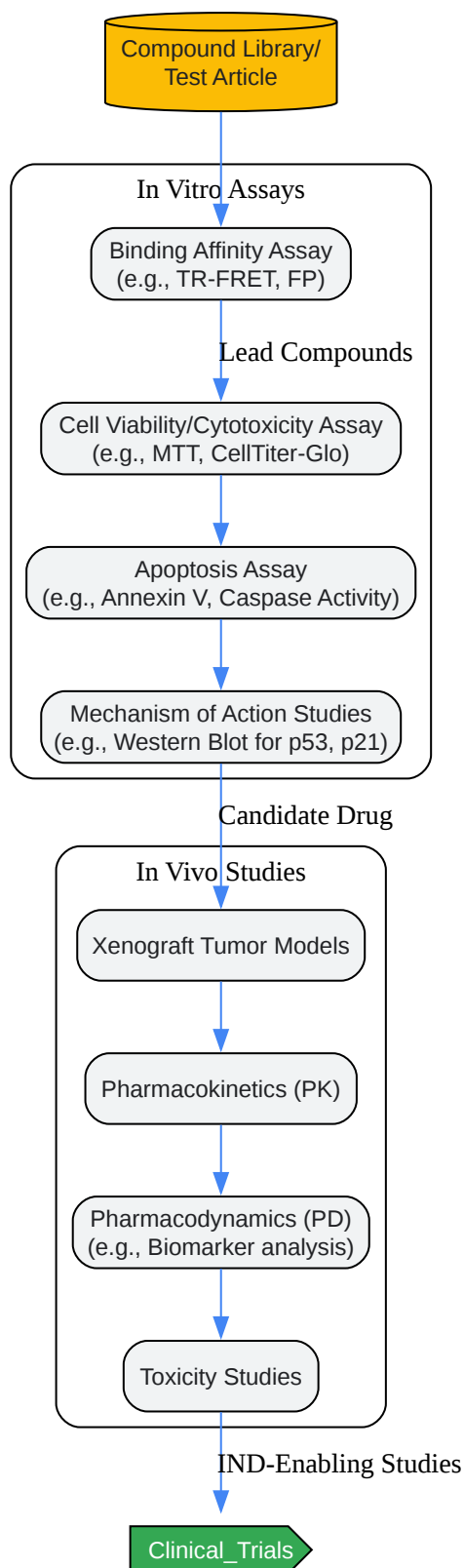
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] However, in many cancers with wild-type p53, its function is abrogated by the overactivity of its primary negative regulators, MDM2 and MDMX.[2] These proteins bind to p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] Consequently, inhibiting the MDM2/MDMX-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53's tumor-suppressive functions.[3]

This guide presents a cross-study comparison of various MDM2 and MDMX inhibitors, focusing on their preclinical potency and clinical efficacy.

The MDM2/MDMX-p53 Signaling Pathway

The intricate relationship between p53, MDM2, and MDMX forms a critical autoregulatory feedback loop. Understanding this pathway is fundamental to appreciating the mechanism of action of MDM2/MDMX inhibitors.





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References

- 1. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Targeting the MDM2-p53 pathway in dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
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